molecular formula C5H4N2O B119791 Pyrimidine-5-carbaldehyde CAS No. 10070-92-5

Pyrimidine-5-carbaldehyde

Cat. No. B119791
CAS RN: 10070-92-5
M. Wt: 108.1 g/mol
InChI Key: FREJAOSUHFGDBW-UHFFFAOYSA-N
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Description

Pyrimidine-5-carbaldehyde, also known as 5-Pyrimidinecarboxaldehyde, is a chemical compound with the empirical formula C5H4N2O . It is used in the preparation of (S)- and ®-pyrimidyl alkanol by reacting with diisopropylzinc and (n-butyl)ethyl (n-hexyl) (n-propyl)methane .


Synthesis Analysis

The synthesis of Pyrimidine-5-carbaldehyde involves various methods. One method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .


Molecular Structure Analysis

The molecular structure of Pyrimidine-5-carbaldehyde consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The average mass of the molecule is 108.098 Da, and the monoisotopic mass is 108.032364 Da .


Chemical Reactions Analysis

Pyrimidine-5-carbaldehyde undergoes various chemical reactions. For instance, it reacts with diisopropylzinc and (n-butyl)ethyl (n-hexyl) (n-propyl)methane to form (S)- and ®-pyrimidyl alkanol . It also undergoes a sequence of reactions of SNAr, solvolysis, and Claisen–Schmidt condensation on symmetrically substituted 2-amino-4,6-dichloropyrimidine-5-carbaldehyde .


Physical And Chemical Properties Analysis

Pyrimidine-5-carbaldehyde has a density of 1.2±0.1 g/cm3, a boiling point of 225.3±13.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 46.2±3.0 kJ/mol and a flash point of 92.6±26.3 °C .

Scientific Research Applications

Synthesis of Condensed Azines

Pyrimidine-5-carbaldehyde reacts with methyl 3-aminocrotonate to produce pyrido[2,3-d]pyrimidine, which further reacts to yield pyrimido[4,5,6-de][1,6]naphthyridine derivatives. These reactions showcase the compound's role in constructing complex heterocyclic frameworks, confirmed by XRD analysis (Bakulina, Ivanov, Dar'in, & Lobanov, 2014).

Asymmetric Synthesis without Chiral Additives

Enantiomerically enriched pyrimidyl alkanol, with either S or R configuration, is obtained from pyrimidine-5-carbaldehyde through reaction with diisopropylzinc, without the addition of chiral substances. This process, combined with asymmetric autocatalysis, leads to amplification of the enantiomeric excess, showcasing the compound's utility in asymmetric synthesis (Soai, Sato, Shibata, Komiya, Hayashi, Matsueda, Imamura, Hayase, Morioka, Tabira, Yamamoto, & Kowata, 2003).

Antimicrobial Activity

Pyrimidine-5-carbaldehyde derivatives have been synthesized and evaluated for their antimicrobial properties. The synthesis involves a one-pot, three-component reaction, leading to novel pyrimido[4,5-d]pyrimidine derivatives, which demonstrate significant antimicrobial activity (Abu-Melha, 2014).

Preparation of Pyrimidine-5-carbaldehydes

A facile synthetic route for pyrimidine-5-carbaldehydes from α-formylaroylketene dithioacetals has been described, highlighting a one-pot process that underscores the compound's accessibility and the efficiency of its synthesis (Mathews & Asokan, 2007).

Enantioselective Synthesis Using Chiral Silica

Highly enantioselective synthesis using artificially designed chiral inorganic materials like right- and left-handed helical silica has been achieved, leading to the enantiomerically enriched 5-pyrimidyl alkanol by reacting pyrimidine-5-carbaldehyde with diisopropylzinc (Sato, Kadowaki, Urabe, Jung, Ono, Shinkai, & Soai, 2003).

Safety And Hazards

Pyrimidine-5-carbaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O/c8-3-5-1-6-4-7-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREJAOSUHFGDBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375493
Record name Pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrimidine-5-carbaldehyde

CAS RN

10070-92-5
Record name Pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrimidine-5-carboxaldehyde
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